molecular formula C10H6F2S B1341978 2-(2,4-Difluorophenyl)thiophene CAS No. 209592-66-5

2-(2,4-Difluorophenyl)thiophene

Cat. No. B1341978
CAS RN: 209592-66-5
M. Wt: 196.22 g/mol
InChI Key: ILPNTFJHLFAMSU-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiophene (DFPT) is a chemical compound belonging to the class of organosulfur compounds. It has a molecular formula of C10H6F2S and a molecular weight of 196.22 g/mol .


Synthesis Analysis

Thiophene derivatives, including 2-(2,4-Difluorophenyl)thiophene, can be synthesized using various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-(2,4-Difluorophenyl)thiophene includes a thiophene ring attached to a phenyl ring with two fluorine atoms at the 2 and 4 positions . The InChI Key for this compound is ILPNTFJHLFAMSU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of fully substituted thiophene-2,4-diamines by the self-condensation reaction of tertiary thioamides in the presence of molecular iodine as a catalyst and potassium carbonate as the base .


Physical And Chemical Properties Analysis

2-(2,4-Difluorophenyl)thiophene has a boiling point of 238.549ºC at 760 mmHg and a density of 1.286g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “2-(2,4-Difluorophenyl)thiophene”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Therefore, “2-(2,4-Difluorophenyl)thiophene” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives, including “2-(2,4-Difluorophenyl)thiophene”, could be used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

“2-(2,4-Difluorophenyl)thiophen” could also be used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new drugs with these properties.

Nonsteroidal Anti-Inflammatory Drugs

For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new nonsteroidal anti-inflammatory drugs.

Dental Anesthetics

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This suggests that “2-(2,4-Difluorophenyl)thiophene” could potentially be used in the development of new dental anesthetics.

Future Directions

Thiophene derivatives, including 2-(2,4-Difluorophenyl)thiophene, have been the focus of numerous studies due to their potential biological activities and applications in material science . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

properties

IUPAC Name

2-(2,4-difluorophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2S/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPNTFJHLFAMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593349
Record name 2-(2,4-Difluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)thiophene

CAS RN

209592-66-5
Record name 2-(2,4-Difluorophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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